molecular formula C7H13N3 B13975128 N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B13975128
M. Wt: 139.20 g/mol
InChI Key: XVBOGEYTNZMGOW-UHFFFAOYSA-N
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Description

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often employs continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals or acids may be used to facilitate the reaction . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-aminopyrazole
  • 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
  • 3,5-dimethyl-1H-pyrazol-4-amine

Uniqueness

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-ethyl-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-4-8-7-5-6(2)10(3)9-7/h5H,4H2,1-3H3,(H,8,9)

InChI Key

XVBOGEYTNZMGOW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN(C(=C1)C)C

Origin of Product

United States

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